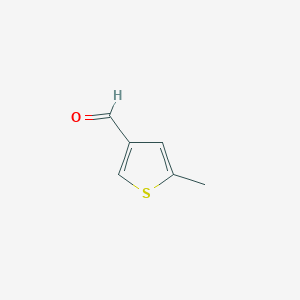

5-Methylthiophene-3-carbaldehyde

Descripción general

Descripción

5-Methylthiophene-3-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of the aldehyde functional group at the third position and a methyl group at the fifth position on the thiophene ring makes 5-Methylthiophene-3-carbaldehyde a compound of interest for various chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. One such method for synthesizing substituted thiophene carbaldehydes involves a domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, which provides an efficient and eco-friendly approach to obtain the desired products . Another approach for the synthesis of arylthiophene carbaldehydes is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl groups into the thiophene ring, resulting in moderate to excellent yields .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 5-Methylthiophene-3-carbaldehyde, they do provide insights into the structural aspects of related thiophene derivatives. For instance, the crystal structure of a pyrazole derivative with an aldehydic fragment shows that the aldehydic group can be almost coplanar with the adjacent ring, indicating that similar coplanarity might be expected in thiophene carbaldehydes . This planarity can be crucial for the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives like 5-Methylthiophene-3-carbaldehyde are influenced by the substituents on the thiophene ring. The papers provided discuss the biological evaluation of various arylthiophene carbaldehydes, indicating that these compounds can exhibit significant biological activities, such as antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities . These properties suggest that 5-Methylthiophene-3-carbaldehyde could also possess interesting biological activities, although direct evidence from the provided papers is not available.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

5-Methylthiophene-3-carbaldehyde plays a significant role in the synthesis of various functional derivatives. For example, Shvedov et al. (1973) discussed the nitration of thiophenes to produce nitro derivatives, highlighting the chemical transformations involving thiophene structures like 5-methylthiophene-3-carbaldehyde (Shvedov et al., 1973). Similarly, Chen et al. (2014) developed a method for synthesizing 3,5-disubstituted-4-aminothiophene-2-carbaldehydes, demonstrating the utility of 5-methylthiophene-3-carbaldehyde in creating eco-friendly and efficient derivatives (Chen et al., 2014).

Aroma-Active Compounds

Lee et al. (2010) investigated the aroma-active compounds formed in the Maillard reaction, where 5-methylthiophene-2-carbaldehyde and 3-methylthiophene-2-carbaldehyde were identified as significant aroma compounds in glutathione Maillard reaction products (Lee et al., 2010).

Photochemical Synthesis

Antonioletti et al. (1986) explored the photochemical synthesis of phenyl-2-thienyl derivatives using thiophene-2-carbaldehyde and its halogenated analogs, indicating the potential of 5-methylthiophene-3-carbaldehyde in photochemistry (Antonioletti et al., 1986).

Biological Evaluation

Ali et al. (2013) synthesized a series of 4-arylthiophene-2-carbaldehyde compounds and evaluated them for their antibacterial and other biological activities. This research underscores the potential of derivatives of 5-methylthiophene-3-carbaldehyde in biological applications (Ali et al., 2013).

Cytotoxicity Studies

Lukevics et al. (2001) conducted a study on the cytotoxic effects of trimethylsilyl oligothienylcarbaldehydes and their derivatives, including thiophene carbaldehydes,on tumor cell lines, highlighting the importance of thiophene carbaldehydes in medical research (Lukevics et al., 2001).

Electrochemical Studies

Yoshida et al. (1991) examined the electrooxidation of thiophene derivatives, including 2,5-dimethylthiophene and its methoxy adducts. This research demonstrates the electrochemical relevance of compounds related to 5-methylthiophene-3-carbaldehyde (Yoshida et al., 1991).

Organometallic Reactions

Alcaide et al. (2008) investigated the Barbier-type carbonyl-addition reactions of tetrahydrothiophene-3-carbaldehydes, providing insight into the use of thiophene carbaldehydes in organometallic chemistry (Alcaide et al., 2008).

Heterocyclic Chemistry

Meth–Cohn et al. (1981) discussed the conversion of acetamidothiophens into thienopyridines, showcasing the role of thiophene carbaldehydes in the synthesis of complex heterocyclic structures (Meth–Cohn et al., 1981).

Organocatalytic Domino Reactions

Brandau et al. (2006) presented an approach for the synthesis of functionalized tetrahydrothiophenes, indicating the potential applications of thiophene derivatives in organocatalysis (Brandau et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Methylthiophene-3-carbaldehyde is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, 5-Methylthiophene-3-carbaldehyde interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium . The success of the SM coupling reaction is due to the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Biochemical Pathways

The biochemical pathways affected by 5-Methylthiophene-3-carbaldehyde are primarily related to the formation of carbon-carbon bonds in organic synthesis . The downstream effects of these pathways include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as measured by Log Po/w, is 1.76 .

Result of Action

The result of the action of 5-Methylthiophene-3-carbaldehyde is the formation of new carbon-carbon bonds through the SM coupling reaction . This reaction is widely applied in the field of organic synthesis .

Propiedades

IUPAC Name |

5-methylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITNVIKTFZONKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424691 | |

| Record name | 5-methylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29421-72-5 | |

| Record name | 5-methylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)